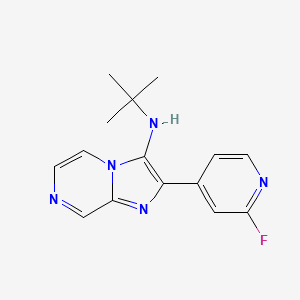![molecular formula C32H31FN8O10S2 B12380769 (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including thiazole, quinolone, and piperazine, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole and quinolone intermediates, followed by their coupling with the piperazine moiety. The final step involves the formation of the bicyclic β-lactam ring, which is crucial for the compound’s biological activity. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and quinolone rings can be oxidized under specific conditions, leading to the formation of sulfoxides and N-oxides, respectively.
Reduction: The carbonyl groups in the quinolone and β-lactam rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole N-oxide, while reduction of the quinolone carbonyl group can produce quinolone alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibiotic or anticancer agent due to its unique structure and functional groups.
Industry: Applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinolone rings can bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The β-lactam ring is crucial for its antibacterial activity, as it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
類似化合物との比較
Similar Compounds
Ceftriaxone: A third-generation cephalosporin antibiotic with a similar β-lactam ring structure.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinolone ring structure.
Piperacillin: A broad-spectrum β-lactam antibiotic with a similar piperazine moiety.
Uniqueness
This compound is unique due to its combination of thiazole, quinolone, and piperazine rings, which confer distinct chemical and biological properties
特性
分子式 |
C32H31FN8O10S2 |
|---|---|
分子量 |
770.8 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C32H31FN8O10S2/c1-50-37-22(19-13-53-31(34)35-19)26(43)36-23-27(44)41-24(30(47)48)14(12-52-28(23)41)11-51-32(49)39-6-4-38(5-7-39)21-9-20-16(8-18(21)33)25(42)17(29(45)46)10-40(20)15-2-3-15/h8-10,13,15,23,28H,2-7,11-12H2,1H3,(H2,34,35)(H,36,43)(H,45,46)(H,47,48)/b37-22-/t23-,28-/m1/s1 |
InChIキー |
FPMYMKJOKAOQMT-YJNBQFBBSA-N |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


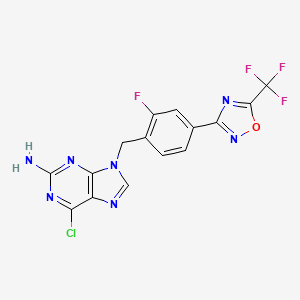
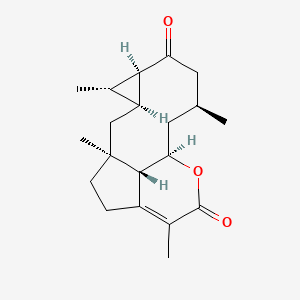
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
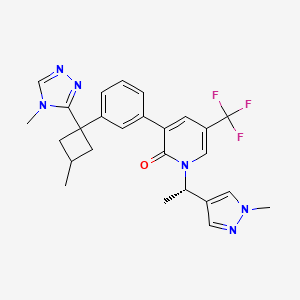
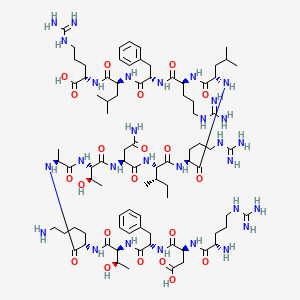


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
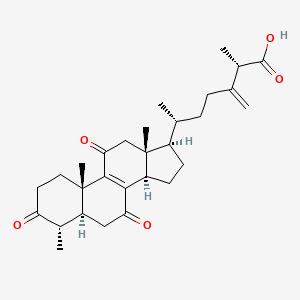

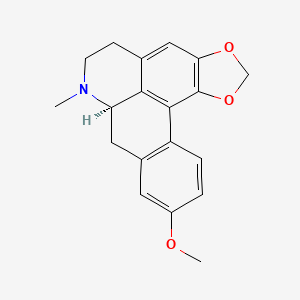
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
